molecular formula C6H12F2N2O B1493222 4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine CAS No. 2098076-45-8

4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine

Cat. No.: B1493222
CAS No.: 2098076-45-8
M. Wt: 166.17 g/mol
InChI Key: KWNUNNWTDZJGTB-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 4th position of the pyrrolidine ring and a methoxymethyl substituent at the 2nd position. This compound is structurally related to chiral auxiliaries like (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP), which are widely used in asymmetric synthesis .

Properties

IUPAC Name

4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O/c1-11-3-5-2-6(7,8)4-10(5)9/h5H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNUNNWTDZJGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine, a compound with the molecular formula C8_8H16_{16}F2_2N2_2O and a molecular weight of 194.22 g/mol, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with two fluorine atoms and a methoxymethyl group. The synthesis typically involves nucleophilic substitutions and reductions. For instance, a common method includes the reaction of a pyrrolidine precursor with 4,4-difluoro-2-(methoxymethyl)benzaldehyde using reducing agents like sodium borohydride.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities due to its structural characteristics:

  • Potential as a Medicinal Compound : The difluoro group and the pyrrolidine ring suggest applications in medicinal chemistry, particularly in developing novel ligands targeting nitrogen-containing receptors.
  • Cytotoxicity : Preliminary studies indicate that compounds similar in structure may possess low cytotoxicity while maintaining potent biological activity. This characteristic is critical for developing safer therapeutic agents .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
α-EthyltryptamineC12_{12}H16_{16}N2_2Known psychoactive effects; structurally related to tryptamines.
2-(Methoxymethyl)pyrrolidin-1-amineC6_6H14_{14}N2_2OLacks fluorine substitutions; simpler structure with potential biological activity.
4-FluoropropylpyrrolidineC9_9H12_{12}FNContains a fluorine atom but differs in functional groups and properties.

The unique fluorination pattern and methoxymethyl substitution may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Fluorine Position Key Applications/Synthesis Yield/Selectivity References
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine Methoxymethyl (C2), Difluoro (C4) 4,4 Not explicitly stated N/A [5, 7]
(S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) Methoxymethyl (C2) None Chiral auxiliary in asymmetric synthesis Up to 95% (e.g., hydrazone formation) [8, 10]
FE@SNAP (MCHR1 antagonist) Methoxymethyl, Fluoroethyl, Difluorophenyl Varied MCHR1 antagonism Not specified [2]
(S,R)-314 (Hydrazone derivative) Methoxymethyl (C2), Phenylbutenyl None Asymmetric allylic substitution 38% yield, 99% ee [9]
Compound 28 (Defluoroalkylation product) Difluoro, Trifluoromethylphenyl 1,1-difluoro Defluoroalkylation reactions 1.0:1.9 d.r. [5]
Key Observations:
  • Fluorine Effects: The 4,4-difluoro substitution in the target compound likely increases electronegativity and steric bulk compared to non-fluorinated analogs like SAMP. Fluorine’s electron-withdrawing nature may enhance stability or alter reactivity in catalytic processes .
  • Methoxymethyl Group : Shared with SAMP, this group is critical for coordinating metal catalysts (e.g., zirconium in cyclization reactions) and directing stereoselectivity .
  • Biological Activity : Fluorinated analogs like FE@SNAP demonstrate the role of fluorine in improving pharmacokinetics (e.g., blood-brain barrier penetration) for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine
Reactant of Route 2
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine

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